Cas no 82-34-8 (1-Nitroanthraquinone)

1-Nitroanthraquinone is a nitro-substituted derivative of anthraquinone, primarily used as an intermediate in the synthesis of dyes, pigments, and specialty chemicals. Its key advantages include high reactivity in electrophilic substitution reactions, making it a versatile precursor for producing anthraquinone-based colorants and functional materials. The nitro group enhances its solubility in organic solvents, facilitating further chemical modifications. This compound exhibits stability under controlled conditions, ensuring consistent performance in industrial applications. Its well-defined structure and predictable reactivity make it valuable for research and manufacturing processes requiring precise molecular transformations. Proper handling is recommended due to its potential sensitivity to heat and light.
1-Nitroanthraquinone structure
1-Nitroanthraquinone structure
商品名:1-Nitroanthraquinone
CAS番号:82-34-8
MF:C14H7NO4
メガワット:253.209683656693
MDL:MFCD00019140
CID:81703
PubChem ID:87573514

1-Nitroanthraquinone 化学的及び物理的性質

名前と識別子

    • 1-Nitroanthracene-9,10-dione
    • Nitroanthraquinone
    • 1-Nitroanthraquinone
    • 1-nitroanthrachinon
    • 1-Nitro-anthraquinone
    • Anthraquinone, 1-nitro-
    • 9,10-Anthracenedione, 1-nitro-
    • alpha-Nitroanthraquinone
    • 1-Nitroanthrachinon [Czech]
    • .alpha.-Nitroanthraquinone
    • YCANAXVBJKNANM-UHFFFAOYSA-N
    • Q63396107
    • Nitroanthrachinon
    • nitro-anthraquinone
    • 9,10-Anthracenedione, nitro-
    • 1-Nitro-9,10-anthracenedione (ACI)
    • Anthraquinone, 1-nitro- (6CI, 7CI, 8CI)
    • 1-Nitro-9,10-anthraquinone
    • 1-Nitro-9,10-dihydroanthracene-9,10-dione
    • NSC 12125
    • α-Nitroanthraquinone
    • 82-34-8
    • AC-13907
    • NS00038189
    • H10732
    • 1-Nitro-9,10-anthracenedione
    • FT-0608151
    • NSC12125
    • CS-0186357
    • DTXSID3052569
    • NSC-12125
    • W-104181
    • AS-59441
    • MFCD00019140
    • 1-nitro-anthracene-9,10-dione
    • N0127
    • EINECS 201-413-0
    • SCHEMBL156735
    • GE4B3RL7PK
    • SY108994
    • UNII-GE4B3RL7PK
    • WLN: L C666 BV IVJ DNW
    • AKOS000593053
    • DB-056601
    • DTXCID4031142
    • MDL: MFCD00019140
    • インチ: 1S/C14H7NO4/c16-13-8-4-1-2-5-9(8)14(17)12-10(13)6-3-7-11(12)15(18)19/h1-7H
    • InChIKey: YCANAXVBJKNANM-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C=CC=C(C=2C(=O)C2C1=CC=CC=2)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 253.03800
  • どういたいしつりょう: 253.038
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 0
  • 複雑さ: 428
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 80
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 黄色の針状または角柱状結晶
  • 密度みつど: 1.3146 (rough estimate)
  • ゆうかいてん: 230.0 to 234.0 deg-C
  • ふってん: 270~271℃(933Pa)
  • フラッシュポイント: 243.3 °C
  • 屈折率: 1.4700 (estimate)
  • PSA: 79.96000
  • LogP: 2.89340
  • ようかいせい: アルコール、エーテルに溶解し、酢酸エチル、ベンゼン、クロロホルム、酢酸に微溶解し、水に不溶である

1-Nitroanthraquinone セキュリティ情報

1-Nitroanthraquinone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

1-Nitroanthraquinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X69005-25g
1-Nitroanthracene-9,10-dione
82-34-8 ≥98%
25g
¥328.0 2023-09-05
Alichem
A229000313-500g
1-Nitroanthracene-9,10-dione
82-34-8 95%
500g
$545.70 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
XW747-100g
1-Nitroanthraquinone
82-34-8 98.0%(GC)
100g
¥1733.0 2022-06-10
eNovation Chemicals LLC
Y1007745-25g
1-NITROANTHRAQUINONE
82-34-8 98%
25g
$300 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257027-500g
1-Nitroanthracene-9,10-dione
82-34-8 98%
500g
¥601.00 2024-07-28
abcr
AB139373-100g
1-Nitroanthraquinone, 80%; .
82-34-8 80%
100g
€98.30 2025-02-16
SHENG KE LU SI SHENG WU JI SHU
sc-334141-1g
1-Nitroanthraquinone,
82-34-8
1g
¥2813.00 2023-09-05
1PlusChem
1P003F11-25g
1-Nitroanthracene-9,10-dione
82-34-8 99+%
25g
$16.00 2025-03-21
Ambeed
A800523-25g
1-Nitroanthracene-9,10-dione
82-34-8 98%
25g
$7.0 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257027-100g
1-Nitroanthracene-9,10-dione
82-34-8 98%
100g
¥174.00 2024-07-28

1-Nitroanthraquinone 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Nitric acid
リファレンス
Preparation of 1-nitroanthraquinone
, Federal Republic of Germany, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Xylene
リファレンス
Nitrodienamines: an easy synthesis and [4 + 2] cycloaddition reactions with α,β-unsaturated carbonyl compounds and quinones
Takeuchi, Naoki; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(2), 481-7

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sodium bromate ,  Cerium ammonium nitrate Catalysts: Polyethylene glycol Solvents: Water ;  rt → 50 °C; 1.5 h, 50 °C
1.2 Reagents: Water ;  cooled
リファレンス
Synthesis of 1-nitro-9,10-anthracenedione
Zhu, Hui-qin; et al, Huaxue Shijie, 2007, 48(7), 428-430

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Ceric ammonium nitrate Catalysts: Polyethylene glycol Solvents: Acetonitrile ;  1.6 h, 50 °C
リファレンス
Synthesis of 1-nitroanthraquinone using polyethylene glycol as a phase transfer catalyst
Zhu, Huiqin, Huaxue Shijie, 2003, 44(6), 306-308

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Phosphoric acid ,  Nitric acid ;  rt → 10 °C
1.2 Reagents: Sulfuric acid ;  90 min; 3 h, 20 °C
1.3 Reagents: Ammonia Solvents: Water ;  < 5 °C; pH 7
リファレンス
Study on the synthesis of 1-nitroanthraquinone
Huang, Hao; et al, Henan Huagong, 2002, (8), 20-21

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ;  24 h, reflux
リファレンス
Influence of substituents 5-substituted 1,4-naphthoquinones on regioselectivity of Diels-Alder reaction
Dumanska, Yulia; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(8), 697-702

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water
リファレンス
Directed nitration of organic compounds. III. Potentiometric study of the nitration of anthraquinone
Kozorez, L. A.; et al, Zhurnal Obshchei Khimii, 1989, 59(9), 2067-72

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Sodium hydride Solvents: Tetrahydrofuran
1.2 -
2.1 Solvents: Xylene
リファレンス
Nitrodienamines: an easy synthesis and [4 + 2] cycloaddition reactions with α,β-unsaturated carbonyl compounds and quinones
Takeuchi, Naoki; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(2), 481-7

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

ごうせいかいろ 21

はんのうじょうけん
1.1 Solvents: Benzene ;  5 h, 75 - 85 °C; 10 - 12 h, cooled
2.1 Reagents: Potassium hydroxide ;  24 h, reflux
リファレンス
Influence of substituents 5-substituted 1,4-naphthoquinones on regioselectivity of Diels-Alder reaction
Dumanska, Yulia; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(8), 697-702

1-Nitroanthraquinone Raw materials

1-Nitroanthraquinone Preparation Products

1-Nitroanthraquinone 関連文献

1-Nitroanthraquinoneに関する追加情報

Comprehensive Guide to 1-Nitroanthraquinone (CAS No. 82-34-8): Properties, Applications, and Industry Insights

1-Nitroanthraquinone (CAS 82-34-8), a nitro derivative of anthraquinone, is a versatile organic compound with significant industrial relevance. Its molecular structure, characterized by a nitro group (-NO2) attached to the anthraquinone backbone, imparts unique chemical properties. This compound is widely recognized for its role as an intermediate in the synthesis of dyes, pigments, and specialty chemicals. With growing interest in sustainable chemistry, researchers are exploring eco-friendly synthesis routes for 1-Nitroanthraquinone to align with green chemistry principles.

The demand for 1-Nitroanthraquinone is driven by its applications in high-performance dyes, particularly in the textile and printing industries. Its ability to form stable, vivid colors makes it a preferred choice for anthraquinone-based dyes. Recent trends show increased searches for "biodegradable dye intermediates" and "non-toxic pigment synthesis," reflecting industry shifts toward environmentally benign alternatives. Innovations in catalytic nitration processes for 82-34-8 are also gaining attention, as they reduce energy consumption and byproduct formation.

From a technical perspective, 1-Nitroanthraquinone exhibits a melting point of 230–232°C and limited solubility in water but dissolves well in organic solvents like dimethylformamide (DMF). These properties are critical for its purification and application in controlled reactions. Analytical techniques such as HPLC and GC-MS are commonly employed to assess the purity of CAS 82-34-8, especially when used in pharmaceutical intermediates or advanced material research. Users frequently search for "spectral data of 1-Nitroanthraquinone" and "safe handling protocols," underscoring the need for accessible technical documentation.

The compound’s role extends to emerging fields like organic electronics, where its electron-withdrawing nitro group facilitates charge transport in semiconductor materials. Queries such as "1-Nitroanthraquinone in OLEDs" and "conductive polymers from anthraquinones" highlight this niche application. Additionally, its potential as a photoactive agent in solar cell research aligns with global interest in renewable energy solutions. Manufacturers are increasingly adopting green nitration methods to produce CAS 82-34-8 with lower environmental impact.

Regulatory compliance remains a key consideration for industries using 1-Nitroanthraquinone. While not classified as hazardous under major frameworks, proper storage conditions (e.g., away from strong oxidizers) and PPE recommendations (gloves, goggles) are emphasized in safety datasheets. Searches for "REACH compliance for 82-34-8" and "industrial-scale synthesis optimization" reflect proactive industry engagement with regulatory standards. Collaborative efforts between academia and manufacturers aim to improve the cost-efficiency of nitroanthraquinone production while minimizing waste.

In conclusion, 1-Nitroanthraquinone (CAS 82-34-8) exemplifies the intersection of traditional chemistry and modern innovation. Its applications span from legacy dye manufacturing to cutting-edge material science, addressing both current market needs and future sustainability goals. As research continues to uncover novel uses—such as in catalytic systems or biodegradable polymers—this compound will likely remain a focal point in specialty chemical development.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:82-34-8)1-Nitroanthraquinone
A840304
清らかである:99%/99%
はかる:500g/1kg
価格 ($):152.0/257.0